molecular formula C18H36MgO2 B146234 Magnesium stearate CAS No. 557-04-0

Magnesium stearate

Cat. No.: B146234
CAS No.: 557-04-0
M. Wt: 308.8 g/mol
InChI Key: DKXULEFCEORBJK-UHFFFAOYSA-N
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Description

Magnesium stearate is a chemical compound with the formula Mg(C₁₈H₃₅O₂)₂. It is a soap consisting of salt containing two equivalents of stearate (the anion of stearic acid) and one magnesium cation (Mg²⁺). This compound appears as a white, water-insoluble powder and is widely used for its lubricating properties .

Chemical Reactions Analysis

Types of Reactions: Magnesium stearate primarily undergoes reactions typical of fatty acid salts. These include:

    Hydrolysis: Breaking down into stearic acid and magnesium hydroxide in the presence of water.

    Combustion: Producing carbon dioxide, water, and magnesium oxide when burned.

Common Reagents and Conditions:

    Hydrolysis: Water and heat.

    Combustion: Oxygen and high temperatures.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Magnesium stearate is predominantly used in the pharmaceutical industry as an excipient. Its primary functions include:

  • Lubrication : As a lubricant, this compound enhances the flowability of powder blends during tablet compression. This property is crucial for ensuring uniformity in tablet weight and content, which is vital for maintaining therapeutic efficacy .
  • Anti-Adherent : It prevents active ingredients from sticking to manufacturing equipment, facilitating smoother production processes .
  • Bioavailability Enhancement : this compound can improve the bioavailability of certain nutrients in dietary supplements by enhancing the flow and blending of powdered ingredients .

Case Study: Impact on Tablet Properties

A study investigated the effects of different grades of this compound on powder flow and tablet properties. It was found that variations in the palmitate to stearate ratio influenced flowability and tensile strength of tablets. Higher ratios improved flowability but decreased mechanical strength, highlighting the importance of this compound's physical properties in formulation .

PropertyHigh C16/C18 RatioLow C16/C18 Ratio
FlowabilityImprovedModerate
Tensile StrengthDecreasedStable
Ejection ForceMinimal ImpactMinimal Impact

Cosmetic Applications

In cosmetics, this compound serves as an emulsifier and thickening agent. Its ability to stabilize formulations contributes to a smoother texture and enhanced product stability. Common applications include:

  • Creams and Lotions : It helps maintain consistency and prevents separation of ingredients.
  • Makeup Products : Used in powders and foundations to improve spreadability and adherence to the skin .

Food Industry Applications

This compound is also employed in food production as a food additive. Its roles include:

  • Anti-Caking Agent : It prevents clumping in powdered food products, ensuring free-flowing characteristics.
  • Emulsifier : It aids in blending oil and water-based ingredients, improving product consistency .

Research Applications

Due to its inert nature, this compound is often used as a placebo component in clinical trials. For instance, it was included in placebo capsules during studies evaluating thermogenic nutritional supplements to isolate the effects of active ingredients from inert substances .

Safety Profile

This compound is generally recognized as safe for consumption. Studies assessing its toxicity have shown no significant adverse effects at typical exposure levels. However, ongoing research into cumulative exposure effects from multiple sources remains essential for comprehensive safety assessments .

Comparison with Similar Compounds

    Calcium Stearate: Similar in function but uses calcium instead of magnesium.

    Zinc Stearate: Another fatty acid salt used for its lubricating properties.

Uniqueness: Magnesium stearate is unique due to its specific balance of lubricating properties and low toxicity, making it the most commonly used lubricant in pharmaceutical tablet production .

Q & A

Basic Research Questions

Q. What is the functional role of magnesium stearate in pharmaceutical formulations, and how is its efficacy empirically validated?

this compound primarily acts as a lubricant in tablet manufacturing, reducing friction between powders and machinery. Its efficacy is validated through pharmacopeial standards (e.g., USP-NF, EP), which specify magnesium content (4.0–5.5%) and stearic acid composition (40–60%) . Researchers assess its impact on content uniformity using factorial experimental designs, measuring coefficients of variation (CV) via spectrophotometry (e.g., aspirin-lactose mixtures at 277.5 nm) .

Q. What standardized methodologies are used to characterize this compound’s physicochemical properties?

Key methods include:

  • Titration : For acid value (195–210) and magnesium content .
  • Gas Chromatography (GC) : To verify fatty acid composition .
  • Powder X-ray Diffraction (PXRD) : To identify polymorphic forms affecting lubricity .
  • Differential Scanning Calorimetry (DSC) : To study thermal stability and phase transitions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety protocols include:

  • Using PPE (gloves, goggles) to avoid inhalation or skin contact .
  • Implementing spill containment measures (e.g., inert absorbents) and adhering to disposal regulations for metal stearates .
  • Monitoring workplace air quality to limit particulate exposure .

Advanced Research Questions

Q. How can multivariate experimental designs optimize this compound’s role in formulation development?

A D-optimal design evaluates interactions between formulation variables (e.g., API-excipient ratios, compression force) and processing factors (e.g., blending sequence, lubrication time). For example, varying this compound concentrations (0.25–2%) and lubrication times (2–15 min) in a randomized factorial design reveals nonlinear effects on tablet hardness and dissolution . Statistical tools like JMP or MVDA (Multivariate Data Analysis) identify critical quality attributes (CQAs) and optimize process parameters .

Q. How can researchers resolve contradictions in studies on this compound’s impact on drug dissolution?

Discrepancies arise from variability in:

  • Particle Size Distribution : Finer powders increase hydrophobicity, delaying dissolution .
  • Polymorphism : Hydrated forms (e.g., MgSt·2H₂O) reduce lubricity compared to anhydrous forms .
  • Processing Conditions : Over-lubrication (>5 min) can form hydrophobic films, requiring dissolution testing under biorelevant media (e.g., FaSSGF) to mimic physiological conditions .

Q. What advanced analytical techniques assess this compound’s purity and potential contaminants?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects heavy metals (Pb, Cd, As) at ppm levels .
  • Solid-State NMR : Differentiates between synthetic and bovine/vegetable-derived variants .
  • Microbiological Testing : Ensures compliance with USP <61> for microbial limits (e.g., <100 CFU/g) .

Q. How do regulatory differences between USP-NF, EP, and Chinese Pharmacopoeia affect global research on this compound?

While USP-NF and EP share similar specifications for Mg and stearic acid content, the Chinese Pharmacopoeia (ChP 2015) mandates additional tests for chloride (<0.05%) and sulfate (<0.6%) . Cross-regulatory studies require harmonized protocols, such as parallel testing under ISO 17025 guidelines, to ensure data comparability .

Q. Methodological Considerations

  • Contradictory Data Analysis : Use meta-regression to reconcile studies with conflicting results, adjusting for variables like BCS classification of APIs (e.g., Class I vs. IV drugs) .
  • Toxicological Gaps : Employ in vitro Caco-2 models to assess intestinal absorption of this compound derivatives, addressing the lack of human toxicity data .

Properties

CAS No.

557-04-0

Molecular Formula

C18H36MgO2

Molecular Weight

308.8 g/mol

IUPAC Name

magnesium;octadecanoate

InChI

InChI=1S/C18H36O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

DKXULEFCEORBJK-UHFFFAOYSA-N

impurities

contains small amounts of the oleate and 7% magnesium oxide. /technical grade/

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Mg]

Color/Form

LUMPS
Fine, bulky, white powder
Soft, white, light powde

density

1.028
1.02 g/cm³

melting_point

88.5 °C (pure)
MP: 132 °C /Technical/
88 °C

Key on ui other cas no.

557-04-0

physical_description

Pellets or Large Crystals;  Dry Powder
White to yellow powder or wax-like substance;  Stearates are salts of octadecanoic acid;  [ACGIH]
White solid;  [Merck Index] White odorless powder;  [MSDSonline]
WHITE POWDER.

Pictograms

Irritant

solubility

IN 100 CC WATER: 0.003 G @ 15 °C;  0.004 G @ 25 °C;  0.008 G @ 50 °C
IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL;  0.003 G IN ETHER
Solubility in water: none

Synonyms

Magnesium Stearate;  Octadecanoic Acid Magnesium Salt;  Stearic Acid Magnesium Salt;  AFCO-Chem MGS;  Aurabrite MA 76;  Daiwax M;  Daiwax SMO;  Dibasic magnesium stearate;  EM 100;  EM 100 (salt);  EM 112;  EM 144;  EM 612;  Electol MM 2;  HyQual;  JPM 100;  Kemilub

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Stearic acid and magnesium oxide were reacted to yield a reaction product of magnesium stearate, water and an excess of magnesium oxide. To this end 50 grams of 60-70 micron, technical grade (95% purity) magnesium oxide, known to exhibit medium reactivity with stearic acid, was introduced into the open-topped reactor.
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Synthesis routes and methods II

Procedure details

Aqueous solutions of a group of magnesium, calcium and zinc salts were prepared by mixing 0.06 moles of the organic acid with 0.033 moles of either magnesium hydroxide, calcium hydroxide or zinc oxide in 780 g of water, then heating the mixture to the reflux temperature with stirring for three hours followed by cooling to room temperature and filtering. A magnesium stearate solution was prepared by heating excess commercial magnesium stearate in water with stirring for four hours followed by cooling and filtering. The metal content of each solution was estimated by atomic absorption.
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zinc
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magnesium stearate

Synthesis routes and methods III

Procedure details

Product from Example 1, amounting to 50 pounds, was placed in a rotary drum dryer and was heated to 192° F. Then 0.41 pounds of commercial grade stearic acid and 0.205 pounds of magnesium oxide powder (93% passing through a 300 mesh U.S. Standard Screen) were added. The stearic acid melted, flowed onto the granules of magnesium oxychloride coated mineral supplement granules and reacted with the magnesium oxide to form a dry, solid magnesium stearate coating on the outside of the granules. The magnesium stearate coating amounted to 1.22% of the total weight of the granules.
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magnesium oxychloride
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magnesium stearate

Synthesis routes and methods IV

Procedure details

1,422 parts of stearic acid is added to 10,000 parts of ethanol, and mixed together at 75° C. 298 parts of magnesium hydroxide is gradually added to the mixture, and mixed for one hour after completion of the addition. The resultant mixture is cooled to 20° C., and the reaction product is filtered to remove ethanol and reaction residue. The obtained reaction solid product is dried at 150° C. for 3 hours using a heating vacuum drier. The product is taken out from the drier, and is allowed to stand for cooling, as a result of which a solid product of magnesium stearate is obtained. The obtained solid product is milled and classified in a similar manner to the production of zinc stearate particles 1, and further classified in a similar manner to the production of zinc stearate particles 6, as a result of which magnesium stearate particles 1 are obtained. The particle size distribution of the obtained magnesium stearate particles 1 is shown in Table 1.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Magnesium stearate
Magnesium stearate
Magnesium stearate
Magnesium stearate

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